1-(5-Methyl-2-thienyl)-1-butanol
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Overview
Description
1-(5-Methyl-2-thienyl)-1-butanol is an organic compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds, and this particular compound features a methyl group at the 5-position of the thiophene ring and a butanol group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-thienyl)-1-butanol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 5-methylthiophene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, butylmagnesium bromide, can be reacted with 5-methylthiophene-2-carbonyl chloride to produce the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of these reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-thienyl)-1-butanol can undergo various chemical reactions, including:
Oxidation: The butanol group can be oxidized to produce butanoic acid.
Reduction: The compound can be reduced to form 1-(5-methyl-2-thienyl)-1-butanamine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Butanoic acid
Reduction: 1-(5-methyl-2-thienyl)-1-butanamine
Substitution: Nitrothiophene or halothiophene derivatives
Scientific Research Applications
1-(5-Methyl-2-thienyl)-1-butanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.
Biology: Thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in drug development.
Industry: Thiophene compounds are used in the production of dyes, pesticides, and other chemicals.
Mechanism of Action
The mechanism by which 1-(5-Methyl-2-thienyl)-1-butanol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Acetyl-5-methylthiophene
3-Methylthiophene
2-Methyl-5-acetylthiophene
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFAVXXWCAWDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(S1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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